
(Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide
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Overview
Description
(Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes an imidazolidinone ring, a benzylidene group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the imidazolidinone and benzaldehyde, often using a base such as sodium hydroxide or potassium carbonate.
Acetamide Formation: The final step involves the acylation of the imidazolidinone derivative with an acyl chloride or anhydride in the presence of a base to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzylidene oxide derivatives.
Reduction: Reduction of the imidazolidinone ring or the benzylidene group can yield various reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene oxides, while reduction could produce various alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest for pharmaceutical research.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group may facilitate binding to active sites, while the imidazolidinone ring can stabilize the compound within the target site. This interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-methylphenyl)acetamide
- (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-ethylphenyl)acetamide
- (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-tert-butylphenyl)acetamide
Uniqueness
Compared to similar compounds, (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its binding affinity and specificity towards molecular targets, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-14(2)16-8-10-17(11-9-16)22-19(25)13-24-20(26)18(23-21(24)27)12-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3,(H,22,25)(H,23,27)/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTLBBZPPZTNKG-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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